

Vatalanib dihydrochloride in vivo dosing mouse model

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Compound Focus: Vatalanib dihydrochloride

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In Vivo Dosing Protocol for Vatalanib

The table below summarizes a specific dosing protocol used in a mouse model of inflammatory arthritis, which you can adapt for your research.

Parameter	Specification
Recommended Dose	25 mg/kg [1]
Dosing Route	Intraperitoneal (IP) injection [1]
Dosing Frequency	Once daily [1]
Treatment Duration	8 days (from day 0 to day 7 post-induction) [1]
Vehicle/Formulation	5% (v/v) DMSO in saline [1]

Key Experimental Considerations

When designing your experiments, please consider the following critical points:

- **Autoinduction of Metabolism:** Vatalanib exhibits **time-dependent pharmacokinetics**. It induces its own metabolism, leading to a significant decrease in systemic exposure over time. One study found its oral clearance increased **2.3-fold** from the first dose to steady state [2]. This means a dosing regimen that is effective initially may become suboptimal over the course of the experiment.
- **Blood-Brain Barrier (BBB) Penetration:** Vatalanib's ability to cross the BBB is a critical factor for CNS-related research. Evidence is promising but may be limited. One study noted its capability to cross the BBB and reduce pathology in a mouse model of Alzheimer's disease [3]. Furthermore, a nanoformulation of vatalanib with PEGylated graphene oxide was specifically designed to improve its delivery across the BBB for glioblastoma treatment [3].

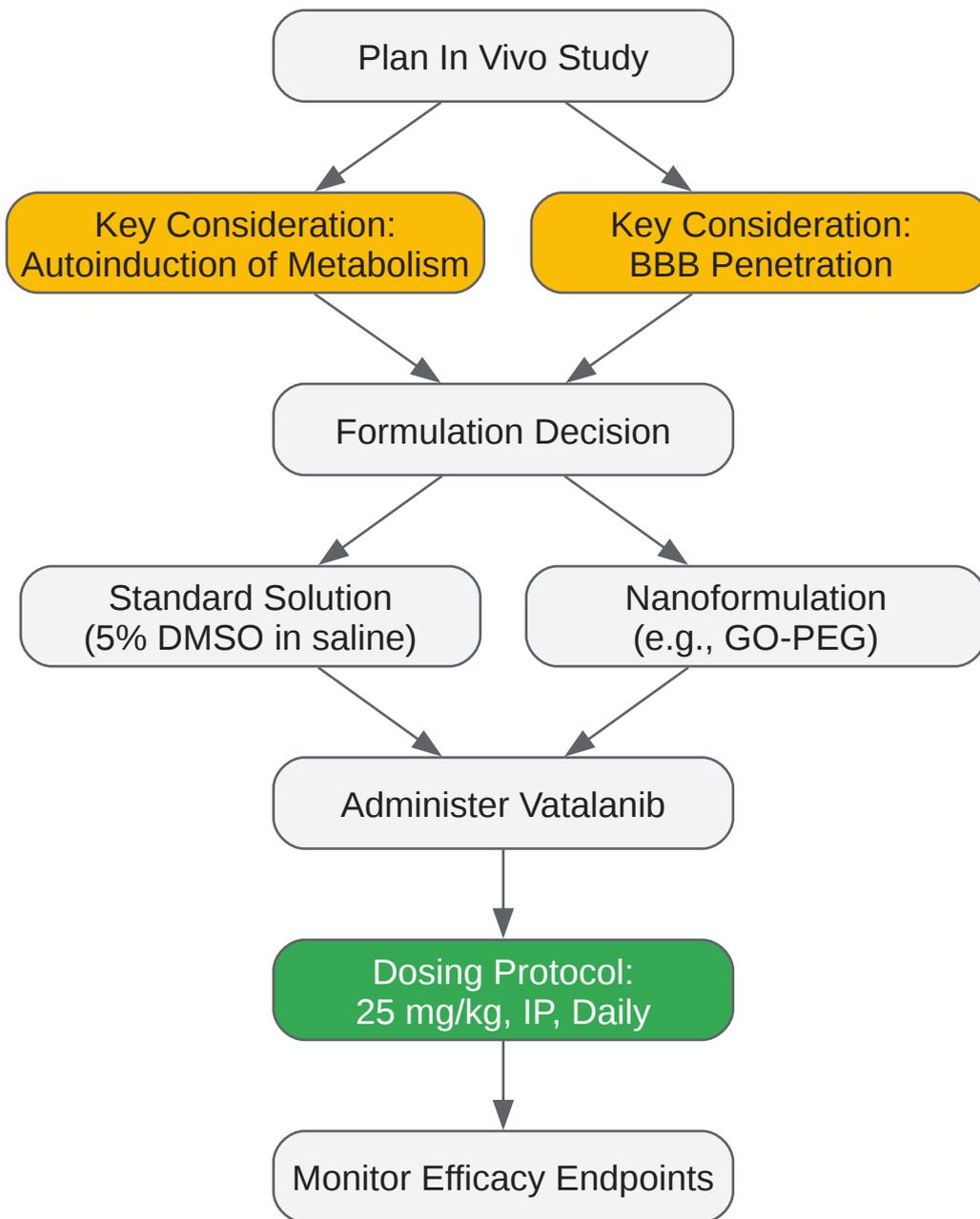
Advanced Delivery Formulation

To overcome challenges like poor solubility or to enhance targeted delivery, consider using nanoformulations.

- **Nanoparticle Delivery System:** Researchers have successfully loaded vatalanib onto **PEGylated graphene oxide (GO-PEG)** to create a stable, water-dispersible nanoformulation. This system improves the cellular delivery of the drug and has shown efficacy in vitro against glioblastoma cells at low concentrations [3]. This approach could be adapted for in vivo studies to enhance bioavailability and efficacy.

Experimental Workflow Diagram

The following diagram outlines the key stages of planning and conducting an in vivo efficacy study with vatalanib, integrating the critical considerations mentioned above.



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Methodology for Key Experiments

The referenced study on inflammatory arthritis provides a clear methodological framework [1]:

- **Animal Model:** The protocol was used in both male Wistar rats and transgenic mice (Tie2-specific VEGFR2 knock-out).

- **Intervention:** The experimental group received vatalanib (25 mg/kg, IP, daily), while the control group received the vehicle (5% DMSO in saline).
- **Efficacy Assessment:** The primary measure of efficacy was the prevention of **secondary mechanical allodynia** (a pain response), which was quantified using von Frey filaments to determine ipsilateral mechanical thresholds.

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References

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2. Vatalanib population pharmacokinetics in patients with ... [pmc.ncbi.nlm.nih.gov]
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